2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-
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Overview
Description
2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- typically involves the reaction of 2-naphthoic acid with 2-chloroaniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Naphthoic acid+2-Chloroaniline→2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-
- 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
Uniqueness
2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- is unique due to its specific structural features, such as the presence of both a naphthalene ring and a chlorophenyl group
Properties
CAS No. |
50729-10-7 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-10-9-11-5-1-2-6-12(11)16(13)20/h1-10,20H,(H,19,21) |
InChI Key |
YXEUJDYNRXPJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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